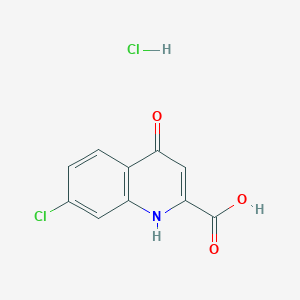

7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride

Description

Chemical Identity: 7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride (CAS 18000-24-3), also known as 7-Chlorokynurenic acid hydrochloride, is a quinoline derivative with the molecular formula C₁₀H₇Cl₂NO₃ and a molecular weight of 260.07 g/mol . It exists as a yellow-brown solid and is the hydrochloride salt of the free acid (C₁₀H₆ClNO₃, MW 223.45 g/mol) .

Synthesis:

The compound is synthesized via a multi-step process:

Conrad–Limpach condensation between m-chloroaniline and diethyl oxalacetate yields 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester.

Alkaline hydrolysis and decarboxylation produce 7-chloro-4-hydroxyquinoline.

Phosphoryl chloride (POCl₃) replaces the hydroxyl group with chlorine to form 4,7-dichloroquinoline, a precursor for antimalarials like chloroquine .

Properties

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3.ClH/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWYELNPNWADJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions:

-

Rearrangement Reaction :

-

Reactants : 6-Bromoisatin, pyruvic acid, 15% NaOH.

-

Conditions : Heated at 100°C for 3 hours.

-

Product : 7-Bromoquinoline-2,4-carboxylic acid (55.3% yield).

-

-

Elimination in Nitrobenzene :

-

Reactants : 7-Bromoquinoline-2,4-carboxylic acid in nitrobenzene.

-

Conditions : Reflux at 210°C for 45 minutes.

-

Product : 7-Bromoquinoline-4-carboxylic acid (79.3% yield).

-

-

Esterification with Thionyl Chloride :

-

Reactants : 7-Bromoquinoline-4-carboxylic acid in methanol.

-

Conditions : Reflux with SOCl₂; multiple additions over 48 hours.

-

Product : Methyl 7-bromoquinoline-4-carboxylate (80.5% yield).

-

-

Boc Protection and Palladium-Catalyzed Coupling :

-

Reactants : Methyl 7-bromoquinoline-4-carboxylate, NH₂Boc, cesium carbonate, Xantphos, Pd(OAc)₂.

-

Conditions : Reflux in 1,4-dioxane under nitrogen.

-

Product : Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate (98.0% yield).

-

-

Deprotection and Diazotization :

-

Deprotection : HCl/MeOH at 50°C to yield 7-aminoquinoline-4-carboxylic acid methyl ester.

-

Diazotization : NaNO₂ in H₂SO₄/acetic acid at 0°C, followed by hydrolysis in boiling H₂SO₄.

-

Product : 7-Hydroxyquinoline-4-carboxylic acid methyl ester.

-

-

Final Hydrolysis :

-

Conditions : NaOH (10% aqueous) at 60°C for 3 hours.

-

Product : 7-Hydroxyquinoline-4-carboxylic acid, converted to hydrochloride salt via HCl treatment.

-

Advantages : Avoids palladium catalysts, uses low-cost reagents, and achieves a total yield of ~40%.

Alternative Route via Sulfonate Intermediate

A patent (CN111635358A) outlines a method for hydroxychloroquine synthesis, adaptable to the target compound:

Comparative Analysis of Methods

| Parameter | Method 1 (6-Bromoisatin Route) | Method 2 (Sulfonate Route) |

|---|---|---|

| Starting Material Cost | Low (6-bromoisatin) | Moderate (maleic anhydride) |

| Catalyst Requirement | None | None |

| Total Yield | ~40% | Not reported |

| Scalability | High | Moderate |

| Toxicity Concerns | Nitrobenzene (Step 2) | Sulfonation reagents |

Critical Reaction Optimization Insights

-

Esterification Efficiency : Prolonged thionyl chloride exposure (48 hours) ensures complete methylation, critical for high yields.

-

Diazotization Control : Maintaining 0°C during NaNO₂ addition prevents side reactions.

-

Hydrolysis Specificity : Alkaline conditions (10% NaOH) selectively hydrolyze the methyl ester without degrading the quinoline core.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 7-chloro-4-quinolinone.

Reduction: Formation of 7-chloro-4-aminoquinoline.

Substitution: Formation of 7-methoxy-4-hydroxyquinoline-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antagonism of NMDA Receptors

One of the primary applications of 7-chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is its role as an NMDA receptor antagonist. It selectively inhibits the glycine site of the NMDA receptor complex, which is crucial in neurotransmission and has implications for treating neurological disorders. The compound demonstrates a Ki value of 0.59 μM for inhibiting glutamate reuptake into synaptic vesicles, indicating its potency in modulating excitatory neurotransmission .

Neurological Disorders

Research has shown that this compound can prevent neurodegeneration caused by quinolinic acid, a neurotoxin implicated in various neurodegenerative diseases. Its potential therapeutic effects are being investigated for conditions such as Alzheimer's disease and schizophrenia .

Case Study: Antiepileptic Effects

In a study involving male Sprague-Dawley rats, treatment with this compound resulted in significant retardation of electroencephalographic and motor responses during seizures, suggesting its potential as an antiepileptic agent .

Antimicrobial Activity

Antifungal Properties

The compound has been evaluated for its antifungal activity against various pathogens. A series of derivatives based on the quinoline structure have shown promising antifungal properties, particularly when specific substituents are introduced . The presence of hydroxyl groups at certain positions enhances the antifungal efficacy of these compounds.

Case Study: Structure-Activity Relationship (SAR)

A study identified that certain substitutions on the quinoline ring could significantly increase antifungal activity. For instance, compounds with both 6-COOH and 7-OH moieties exhibited enhanced activity compared to those without these modifications .

Agricultural Applications

Agrochemical Development

this compound is also utilized in the synthesis of agrochemicals. Its derivatives can act as fungicides or herbicides, contributing to pest management strategies in agriculture . The compound's ability to modulate biological pathways makes it a candidate for developing environmentally friendly agricultural products.

Synthesis and Chemical Reactions

The compound serves as an important intermediate in organic synthesis, particularly in creating various heterocyclic compounds. It can undergo several reactions including oxidation to form 7-chloro-4-quinolinone and reduction to yield 7-chloro-4-aminoquinoline .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | NMDA receptor antagonist | Ki = 0.59 μM; potential for treating neurological disorders |

| Antimicrobial Activity | Antifungal properties | Enhanced activity with specific substitutions |

| Agricultural Sciences | Development of agrochemicals | Potential use as fungicides/herbicides |

| Organic Synthesis | Intermediate for heterocyclic compounds | Versatile reagent for various chemical transformations |

Mechanism of Action

The compound exerts its effects by antagonizing the NMDA glutamate receptor at the glycine site. This inhibition prevents the activation of the receptor, which is crucial in modulating synaptic plasticity and memory function. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamatergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights:

A. Functional Group Impact :

- 4,7-Dichloroquinoline: Lacks hydroxyl (-OH) and carboxylic acid (-COOH) groups, enabling aromatic nucleophilic displacement for antimalarial drug synthesis .

- Ethyl Ester Derivative : The ethyl ester (-COOEt) and methyl (-CH₃) groups increase lipophilicity, altering solubility and bioavailability compared to the hydrophilic hydrochloride form .

B. Pharmacological Activity :

- 7-Chlorokynurenic Acid Hydrochloride: Targets NMDA receptors, distinguishing it from 4,7-dichloroquinoline derivatives used in antimalarial therapies .

Biological Activity

7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a derivative of quinoline known for its diverse biological activities, particularly its antagonistic effects on the NMDA (N-methyl-D-aspartate) receptor. This compound features a hydroxy group at position 4 and a chlorine atom at position 7, which contribute to its unique pharmacological properties.

Chemical Characteristics

- Molecular Formula : C₁₀H₆ClNO₃

- Molecular Weight : 223.61 g/mol

- CAS Number : 18000-24-3

- Density : 1.549 g/cm³

- Boiling Point : 395ºC at 760 mmHg

This compound acts primarily as an antagonist at the glycine site of the NMDA receptor, inhibiting glutamate reuptake into synaptic vesicles with a Ki value of 0.59 μM. This mechanism is significant in neurological studies, particularly in conditions where glutamate signaling is dysregulated.

Antagonistic Properties

The compound's antagonistic activity against the NMDA receptor has been extensively studied, revealing its potential therapeutic implications in treating various neurological disorders, including schizophrenia and neurodegenerative diseases.

Antimicrobial and Antiviral Activities

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial and antiviral activities. For instance, related compounds have shown effectiveness against various bacterial strains and viral infections, including H5N1 and SARS-CoV-2.

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|---|

| 3-Cl-2-F | Antiviral (H5N1) | 91.2 | 79.3 | |

| 3,4,5-Cl | Antiviral (H5N1) | 9.7 | 2.4 | |

| 7-Chloro-4-hydroxyquinoline | NMDA antagonist | - | - |

Case Studies

- Neurological Studies : In a study focusing on the role of NMDA receptor antagonists in neurological disorders, 7-Chloro-4-hydroxyquinoline exhibited significant effects on neuronal survival under excitotoxic conditions, suggesting its potential in neuroprotection.

- Antimicrobial Efficacy : A comparative analysis showed that derivatives of quinoline, including this compound, demonstrated varying degrees of effectiveness against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.

Research Findings

Recent investigations have highlighted the compound's potential in:

- Cancer Treatment : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 and A549, showing promising results with IC₅₀ values indicating effective anti-proliferative activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Q & A

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 μm) and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Use deuterated internal standards (e.g., 7-Cl-kynurenic acid-d4) to correct for matrix effects .

- Validation : Include calibration curves (1–1000 ng/mL) and assess intra-/inter-day precision (<15% RSD) per ICH guidelines .

Contradiction and Compliance

Q. How should conflicting safety recommendations from SDS be addressed?

- Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. TCI America ). If inconsistencies persist, adopt the most conservative measures (e.g., full-face respirators for powder handling) and consult institutional EHS protocols.

Q. What steps ensure compliance with environmental regulations during disposal?

- Neutralize acidic residues with sodium bicarbonate before incineration. Avoid aqueous release; collect waste in EPA-approved containers labeled "Halogenated Organic Waste" .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.6 g/mol (free acid) | |

| Purity (HPLC) | ≥99.62% | |

| Solubility | Water-soluble (≥10 mM in DMSO) | |

| NMDA Receptor Ki | 0.59 μM (glutamate uptake inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.